molecular formula C16H13ClN2O2 B2406306 2-{[(4-Chloro-2-methylphenyl)amino]methyl}-1h-isoindole-1,3(2h)-dione CAS No. 199803-03-7

2-{[(4-Chloro-2-methylphenyl)amino]methyl}-1h-isoindole-1,3(2h)-dione

Cat. No.: B2406306
CAS No.: 199803-03-7
M. Wt: 300.74
InChI Key: UYDZPXMPQGXBLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(4-Chloro-2-methylphenyl)amino]methyl}-1h-isoindole-1,3(2h)-dione is a synthetic organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of an isoindole core structure, which is a bicyclic system containing a benzene ring fused to a pyrrole ring The compound also features a 4-chloro-2-methylphenyl group attached via an amino-methyl linkage

Preparation Methods

The synthesis of 2-{[(4-Chloro-2-methylphenyl)amino]methyl}-1h-isoindole-1,3(2h)-dione typically involves the reaction of 4-chloro-2-methylaniline with phthalic anhydride. The reaction is carried out in the presence of a suitable solvent, such as acetonitrile, and a base, such as anhydrous potassium carbonate. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

2-{[(4-Chloro-2-methylphenyl)amino]methyl}-1h-isoindole-1,3(2h)-dione undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[(4-Chloro-2-methylphenyl)amino]methyl}-1h-isoindole-1,3(2h)-dione involves its interaction with specific molecular targets and pathways within biological systems. The compound is believed to exert its effects by binding to and inhibiting key enzymes or receptors involved in disease processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of signaling pathways that promote cell proliferation and survival . Further research is needed to fully elucidate the molecular targets and pathways involved in its mechanism of action.

Comparison with Similar Compounds

2-{[(4-Chloro-2-methylphenyl)amino]methyl}-1h-isoindole-1,3(2h)-dione can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-[(4-chloro-2-methylanilino)methyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2/c1-10-8-11(17)6-7-14(10)18-9-19-15(20)12-4-2-3-5-13(12)16(19)21/h2-8,18H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYDZPXMPQGXBLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NCN2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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